molecular formula C22H23NO5 B5301129 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B5301129
M. Wt: 381.4 g/mol
InChI Key: JQTNKITUPCOHAF-UHFFFAOYSA-N
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Description

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has attracted attention due to its potential pharmacological properties.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTNKITUPCOHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the methoxyphenyl and morpholinylmethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromone ring, converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential in various assays, indicating its usefulness in studying cellular processes and interactions. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is being explored for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the formulation of various products.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-5-methoxyisoflavones: These compounds share a similar chromone core but differ in their substitution patterns.

    Phenoxy acetamide derivatives: These compounds have similar pharmacological activities but differ in their structural framework.

    Coumarin derivatives: These compounds are structurally related and exhibit similar biological activities.

Uniqueness

What sets 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological properties. Its morpholinylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 848205-26-5
  • Molecular Formula : C22H23NO5
  • Molecular Weight : 377.43 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis. The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432Bactericidal action

Anticancer Activity

The coumarin derivative has also been investigated for its anticancer potential. In vitro studies revealed that it induces cytotoxicity in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)20 - 30Induction of apoptosis
HT29 (Colon Cancer)25 - 35Modulation of cell cycle

Neuroprotective Activity

Emerging evidence suggests that this compound may possess neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it can scavenge reactive oxygen species (ROS) and protect neuronal cells from H₂O₂-induced toxicity.

Table 3: Neuroprotective Effects

Treatment Concentration (μM)Cell Viability (%)ROS Scavenging Activity
10>80Significant
50>70Moderate

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various coumarin derivatives, including the one , demonstrating notable activity against resistant strains.
  • Anticancer Research : A research group conducted a series of experiments on breast cancer cell lines, revealing that treatment with this compound significantly reduced cell viability and induced apoptosis.
  • Neuroprotection Study : An investigation into neuroprotective properties showed that the compound effectively mitigated oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

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